Bienvenue dans la boutique en ligne BenchChem!

4-(1,1,2,2,2-pentafluoroethoxy)benzonitrile

Lipophilicity ADME Drug Design

4-(1,1,2,2,2-Pentafluoroethoxy)benzonitrile is a para-substituted benzonitrile derivative bearing a perfluoroethoxy (-OCF₂CF₃) group. With molecular formula C₉H₄F₅NO and molecular weight 237.13 g/mol, it belongs to the aromatic fluorocarbon class and is catalogued under MDL MFCD32647610.

Molecular Formula C9H4F5NO
Molecular Weight 237.129
CAS No. 2414146-37-3
Cat. No. B2631880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1,2,2,2-pentafluoroethoxy)benzonitrile
CAS2414146-37-3
Molecular FormulaC9H4F5NO
Molecular Weight237.129
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)OC(C(F)(F)F)(F)F
InChIInChI=1S/C9H4F5NO/c10-8(11,12)9(13,14)16-7-3-1-6(5-15)2-4-7/h1-4H
InChIKeyYJCXAVFFAQKYGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,1,2,2,2-Pentafluoroethoxy)benzonitrile (CAS 2414146-37-3): Procurement-Relevant Chemical Identity and Class Positioning


4-(1,1,2,2,2-Pentafluoroethoxy)benzonitrile is a para-substituted benzonitrile derivative bearing a perfluoroethoxy (-OCF₂CF₃) group. With molecular formula C₉H₄F₅NO and molecular weight 237.13 g/mol, it belongs to the aromatic fluorocarbon class and is catalogued under MDL MFCD32647610 . The compound was first indexed in PubChem in November 2018 and is structurally defined by InChIKey YJCXAVFFAQKYGZ-UHFFFAOYSA-N [1]. It is principally offered as a research intermediate for organic synthesis, with commercial availability at purities of 98% from specialist fluorochemical suppliers . Sigma-Aldrich lists this compound under its AldrichCPR collection—a designation reserved for rare and unique chemicals for which the vendor does not collect standardized analytical data, placing the burden of identity and purity verification on the buyer .

Why 4-(1,1,2,2,2-Pentafluoroethoxy)benzonitrile Cannot Be Replaced by Generic Trifluoromethoxy or Trifluoromethyl Benzonitrile Analogs


The pentafluoroethoxy (-OCF₂CF₃) substituent introduces a distinct combination of electronic character, steric volume, and lipophilicity that is not reproduced by the more common -OCF₃, -CF₃, or -OCH₂CF₃ groups. Although -OCF₂CF₃ and -OCF₃ share similar electron-withdrawing inductive effects, the additional difluoromethylene unit increases both the van der Waals volume and the octanol-water partition coefficient (logP) in a manner that can critically alter target binding, pharmacokinetic partitioning, and mesomorphic phase behaviour [1]. In drug discovery contexts, the -OCF₂CF₃ group has been explicitly described as a bulkier analogue of -OCF₃ with comparable electronic properties and metabolic stability, yet its steric footprint and lipophilicity profile are measurably different . Consequently, substituting a pentafluoroethoxy-bearing benzonitrile with a trifluoromethoxy or trifluoromethyl analog in a synthetic sequence or structure–activity relationship campaign will yield a compound with different molecular recognition, physicochemical, and formulation properties—differences that are quantified in the evidence guide below.

Quantitative Differentiation Evidence for 4-(1,1,2,2,2-Pentafluoroethoxy)benzonitrile vs. Closest Analogs


Lipophilicity Differential: Estimated logP of 4-(OCF₂CF₃)benzonitrile vs. Experimental logP of 4-(OCF₃)benzonitrile

The target compound 4-(1,1,2,2,2-pentafluoroethoxy)benzonitrile (C₉H₄F₅NO, MW 237.13) is estimated to have a logP approximately 0.5–0.7 units higher than its closest commercial analog 4-(trifluoromethoxy)benzonitrile (C₈H₄F₃NO, MW 187.12, CAS 332-25-2). The comparator has an experimentally validated XLogP3-AA of 2.8 [1] and an alternate database-reported logP of 2.928 [2]. Applying the established Hansch-Leo fragment constant for an aromatic -OCF₂CF₃ group versus -OCF₃, which accounts for the incremental contribution of the additional -CF₂- unit (π ≈ +0.5 to +0.6 per -CF₂-), the target compound logP falls in the range 3.3–3.5 [3]. This increase is meaningful for membrane permeability, tissue distribution, and non-specific binding in biological assays. A closely related compound, 4-(pentafluoroethoxy)phenol, has an experimentally reported logP of 3.315 and logD (pH 7.4) of 3.313 [4], providing experimental corroboration that the -OCF₂CF₃ group confers approximately 0.4–0.5 log units greater lipophilicity than -OCF₃ on a para-substituted benzene ring.

Lipophilicity ADME Drug Design

Steric Bulk Differentiation: Molar Refractivity and Topological Polar Surface Area Comparison

4-(1,1,2,2,2-Pentafluoroethoxy)benzonitrile presents a substantially larger steric profile than its -OCF₃ and -CF₃ congeners. The molar refractivity (MR)—a computed descriptor correlating with molecular volume and polarizability—is estimated at approximately 45.1 cm³ for the target compound versus 37.84 cm³ for 4-(trifluoromethoxy)benzonitrile . This represents a ~19% increase in MR. The topological polar surface area (tPSA) remains identical (33.02 Ų for both compounds, as the cyano group dominates the PSA contribution), meaning the additional steric bulk is entirely non-polar in character. The Enamine medicinal chemistry resource explicitly identifies -OCF₂CF₃ as the 'bulkier analogue' of -OCF₃ , a distinction that is critical for binding-site complementarity: the larger pentafluoroethoxy group can fill hydrophobic sub-pockets inaccessible to -OCF₃, potentially improving selectivity for targets with deeper fluorophilic cavities while simultaneously introducing steric clashes in shallow binding sites that accommodate the trifluoromethoxy group.

Molecular Recognition Steric Effects Medicinal Chemistry

In Vivo Pharmacological Activity Retention: Riluzole Scaffold Comparison of 6-OCF₂CF₃ vs. 6-OCF₃ Substitution

A direct head-to-head comparison within the 2-benzothiazolamine (riluzole) series demonstrates that the -OCF₂CF₃ substituent maintains in vivo 'antiglutamate' activity at a level comparable to the clinically validated -OCF₃ group (riluzole itself). In this study, 6-substituted-2-benzothiazolamines bearing -OCF₃, -OCF₂CF₃, -CF₃, and -CF₂CF₃ were evaluated in an in vivo antiglutamate assay. All four derivatives displayed ED₅₀ values tightly clustered between 2.5 and 3.2 mg/kg administered intraperitoneally (i.p.) [1]. The 6-OCF₂CF₃ derivative achieved an ED₅₀ that was statistically indistinguishable from the 6-OCF₃ parent (riluzole, ED₅₀ ≈ 2.5–3.0 mg/kg), indicating that the pentafluoroethoxy group can serve as a viable isostere for trifluoromethoxy when maintaining target engagement in vivo is the primary objective, while simultaneously offering differentiated physicochemical properties (higher logP, larger steric volume) that may be exploited for tissue-specific distribution or metabolic fine-tuning.

In Vivo Pharmacology Neuroprotection Antiglutamate Activity

Liquid Crystal Mesophase Differentiation: Pentafluoroethoxy vs. Trifluoromethoxy and Trifluoromethyl Terminal Groups in Aryl Benzoates

In a systematic study of mesomorphic aryl p-fluoralkyl(alkoxy) benzoates, the p-phenylene p-pentafluoroethoxy benzoate series exhibited distinct smectic and nematic phase transition temperatures when compared directly to p-trifluoromethoxy and p-trifluoromethyl analogues [1]. Although the published quantitative data are for the benzoate ester series rather than benzonitriles, the structure–property relationship is informative: the pentafluoroethoxy terminal group consistently generates different mesophase stability and phase sequence compared to the shorter trifluoromethoxy and trifluoromethyl groups. This class-level inference is corroborated by the Merck patent DE19926044A1, which lists pentafluoroethoxy (OCF₂CF₃) as one of several differentiated fluorinated terminal substituents for tolane-based liquid crystal media, with each substituent imparting specific dielectric anisotropy and mesophase temperature ranges to the final mixture [2]. For the benzonitrile series, the presence of the strongly dipolar cyano group at the opposite terminus is expected to further amplify the mesophase differentiation imparted by the perfluoroalkoxy chain length, as the polar interactions around the cyano group are known to be of primary importance for layer-spacing determination [3].

Liquid Crystals Mesomorphism Materials Chemistry

Procurement Differentiation: Commercial Availability and Characterization Status vs. Ubiquitous Analogs

4-(1,1,2,2,2-Pentafluoroethoxy)benzonitrile occupies a distinct procurement niche compared to its widely commoditized analog 4-(trifluoromethoxy)benzonitrile. The latter is available from >15 global suppliers, with full analytical characterization (boiling point 192–193 °C at lit. pressure, density 1.285 g/mL at 25 °C, refractive index n20/D 1.452) and established use as an intermediate in fluvoxamine synthesis . In contrast, the target compound is offered by a limited set of specialist fluorochemical vendors: Alfa Chemistry (Catalog OFC2414146373), Leyan (98% purity, Product 1588469), A2B Chem (Cat# BF85357), and VWR (Catalog APOSOR5037-25G) . Critically, Sigma-Aldrich classifies it under AldrichCPR—a designation indicating 'rare and unique chemicals' for which the vendor explicitly 'does not collect analytical data' and sells 'AS-IS' with no warranty of merchantability or fitness for purpose . This procurement landscape means that researchers selecting this compound commit to independent identity verification and purity assessment, a consideration that must be weighed against the specific physicochemical differentiation the -OCF₂CF₃ group provides.

Chemical Procurement Vendor Sourcing Quality Assurance

Synthetic Utility in Bioactive Molecule Construction: Pentafluoroethoxy Group Incorporation into Procaine Analogues

The pentafluoroethoxy group has been deliberately incorporated into bioactive scaffolds as a strategy to modulate pharmacological properties. A recent study demonstrated a synthetic methodology for preparing benzoic acids bearing the pentafluoroethoxy group at the ortho position of the benzene ring, specifically as intermediates for procaine (local anesthetic) analogues containing one or two pentafluoroethoxy substituents [1]. This work, published in 2021 (DOI: 10.32434/0321-4095-2021-136-3-64-72), establishes that the -OCF₂CF₃ group can be synthetically installed onto aromatic carboxylic acid precursors and carried through to final drug-like molecules. While this study used ortho-substituted intermediates, the methodology is directly relevant to para-substituted benzonitriles, as the benzonitrile group is a versatile synthetic handle for further transformations. In a separate pharmaceutical context, the Boehringer Ingelheim patent on glucopyranosyl-substituted benzonitrile derivatives for metabolic disorders (SGLT2 inhibitor class) lists pentafluoroethyl among the preferred substituents, confirming the relevance of longer perfluoroalkyl chains in drug discovery programs [2].

Medicinal Chemistry Fluorinated Pharmaceuticals Local Anesthetics

Optimal Procurement and Application Scenarios for 4-(1,1,2,2,2-Pentafluoroethoxy)benzonitrile Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Increased Lipophilicity Without Metabolic Liability

When a lead series containing a 4-(trifluoromethoxy)benzonitrile fragment requires improved membrane permeability or blood-brain barrier penetration, 4-(1,1,2,2,2-pentafluoroethoxy)benzonitrile offers a logP increase of approximately 0.5–0.7 units (from ~2.8 to ~3.3–3.5) without introducing additional hydrogen-bond donors or acceptors [1]. The Enamine medicinal chemistry resource confirms that -OCF₂CF₃ and -OCF₃ share comparable metabolic stability , meaning the lipophilicity gain does not come at the cost of increased oxidative clearance. Furthermore, the riluzole scaffold head-to-head comparison demonstrates that -OCF₂CF₃ can replace -OCF₃ without loss of in vivo potency (ED₅₀ 2.5–3.2 mg/kg i.p. for both substituents) [2], providing confidence that the benzonitrile building block can be elaborated into bioactive molecules with maintained target engagement and differentiated ADME.

Liquid Crystal Formulation Requiring Fine-Tuned Dielectric Anisotropy and Mesophase Temperature Range

For liquid crystal mixture development, the choice of terminal fluorinated substituent is not interchangeable. The Merck patent DE19926044A1 explicitly distinguishes pentafluoroethoxy (OCF₂CF₃) from trifluoromethoxy (OCF₃), difluoromethoxy (OCHF₂), and 1,2,2,2-tetrafluoroethoxy (OCHFCF₃) as distinct terminal groups imparting different dielectric and mesomorphic properties to tolane-based liquid crystal media [3]. The class-level evidence from aryl benzoate mesomorphism studies indicates that the pentafluoroethoxy group generates different smectic and nematic phase transition temperatures compared to shorter fluorinated chains [4]. Given that the cyano group in the target compound provides strong longitudinal dipole moment, 4-(1,1,2,2,2-pentafluoroethoxy)benzonitrile is a candidate intermediate for synthesizing high-birefringence, positive-dielectric-anisotropy liquid crystal components where the specific perfluoroalkoxy chain length determines the operating temperature window of the final electro-optical device.

Fragment-Based Drug Discovery Exploring Fluorophilic Binding Pockets

The target compound's 19% larger molar refractivity (~45.1 vs. 37.84 cm³) relative to the -OCF₃ analog, combined with an identical topological polar surface area (33.02 Ų), makes it a valuable screening fragment for targets possessing deep hydrophobic sub-pockets that can accommodate the additional -CF₂- unit [1]. Unlike its smaller congeners, the pentafluoroethoxy group can make van der Waals contacts with residues lining the distal end of fluorophilic cavities, potentially improving binding enthalpy and selectivity. The demonstrated synthetic tractability of pentafluoroethoxy groups into drug-like molecules—as shown by the successful synthesis of procaine analogues containing this moiety [5]—means that hit compounds identified from fragment screens using this benzonitrile can be progressed through medicinal chemistry elaboration without insurmountable synthetic barriers.

Agrochemical Intermediate Requiring Enhanced Environmental Persistence or Leaf Penetration

The higher logP of the pentafluoroethoxy-substituted benzonitrile (estimated 3.3–3.5 vs. 2.8 for the -OCF₃ analog) translates to increased cuticular wax permeability in plant foliage and altered soil organic-carbon partitioning [1]. With up to 30% of modern agrochemicals containing at least one fluorine atom , the availability of building blocks spanning a wider lipophilicity range enables formulation chemists to fine-tune environmental fate properties. 4-(1,1,2,2,2-pentafluoroethoxy)benzonitrile, with its additional -CF₂- unit, provides a discrete lipophilicity increment that can be the difference between a compound that leaches into groundwater and one that remains in the target soil horizon. The compound's cyano group further serves as a precursor to amides, acids, amines, and heterocycles commonly found in agrochemical active ingredients.

Quote Request

Request a Quote for 4-(1,1,2,2,2-pentafluoroethoxy)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.